molecular formula C16H18ClFN2O3 B5671791 8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5671791
M. Wt: 340.77 g/mol
InChI Key: SXMIWQALUGVWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves multiple steps, including the formation of spiro compounds through cyclization and subsequent modifications. For example, the synthesis of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones involved Strecker synthesis, partial hydrolysis, and N-cyanomethylation, followed by complete hydrolysis and mild condition cyclization to yield spiro compounds, which were then further modified to obtain target compounds (Aboul-Enein et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within the diazaspiro[4.5]decane family has been extensively studied using techniques like X-ray crystallography. For instance, a compound closely related to our compound of interest, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, was analyzed to reveal its triclinic crystal class structure and the conformation of its rings, highlighting the role of π conjugation and hydrogen bonding patterns in the stability of its structure (Manjunath et al., 2011).

Chemical Reactions and Properties

The reactivity of similar compounds involves multicomponent reactions and nucleophilic substitutions, leading to the formation of various heterocyclic structures. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block in solid-phase synthesis to create diverse heterocyclic scaffolds, demonstrating the compound's versatility in synthetic chemistry (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro compounds are closely linked to their molecular structure, with factors such as crystal packing, hydrogen bonding, and molecular conformation playing crucial roles. The study of 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione and its fluorinated derivative provided insights into how fluorination affects supramolecular interactions and the overall three-dimensional network of the crystal structure, emphasizing the impact of molecular modifications on physical properties (Simić et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro compounds are influenced by their molecular structure. The presence of various functional groups and the spirocyclic framework contributes to their unique chemical behavior, as seen in the synthesis and reactivity studies of related compounds. For instance, isocyanide-based multicomponent reactions have been utilized to synthesize diazaspiro[4.4]nonane derivatives, showcasing the compounds' chemical versatility and the influence of reaction conditions on product diversity (Soleimani et al., 2013).

properties

IUPAC Name

8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O3/c17-10-2-1-3-11(18)13(10)14(21)20-6-4-16(5-7-20)8-12(15(22)23)19-9-16/h1-3,12,19H,4-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMIWQALUGVWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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